molecular formula C18H14O3 B1634097 CCRIS 779 CAS No. 63038-82-4

CCRIS 779

Cat. No.: B1634097
CAS No.: 63038-82-4
M. Wt: 278.3 g/mol
InChI Key: QMVDCUCAPJTHNE-VSZNYVQBSA-N
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Description

CCRIS 779: is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure, which includes multiple fused aromatic rings and functional groups such as hydroxyl and epoxy groups. It is of significant interest in scientific research due to its potential biological activity and its role in studying the mechanisms of carcinogenesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CCRIS 779 typically involves photochemical cyclization. This method is efficient and allows for the preparation of the compound with high specificity . The reaction conditions often include the use of specific solvents and controlled light exposure to induce the cyclization process.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting provides a foundation for potential scale-up. The use of photochemical cyclization can be adapted for larger-scale production with appropriate modifications to the reaction setup and conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the epoxy group, converting it into diols.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various substituents onto the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.

Major Products: The major products formed from these reactions include oxidized derivatives like quinones, reduced diols, and substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a model system to study the reactivity of PAHs and their derivatives. It helps in understanding the chemical behavior of complex aromatic systems.

Biology and Medicine: In biological research, CCRIS 779 is studied for its interactions with DNA. It forms DNA adducts, which are crucial in understanding the mechanisms of mutagenesis and carcinogenesis .

Industry: While its direct industrial applications are limited, the compound’s study provides insights into the behavior of PAHs in environmental and industrial contexts, aiding in the development of safety protocols and remediation strategies.

Mechanism of Action

The compound exerts its effects primarily through the formation of DNA adducts. The epoxy group reacts with nucleophilic sites on DNA, forming covalent bonds. This interaction can lead to mutations and disruptions in DNA replication and transcription, contributing to carcinogenesis . The molecular targets include guanine bases in DNA, and the pathways involved are related to the cellular response to DNA damage.

Comparison with Similar Compounds

    Benzo[a]pyrene: Another PAH with similar DNA adduct-forming properties.

    Chrysene: A PAH that also forms DNA adducts but with different reactivity patterns.

    Benz[a]anthracene: A closely related compound with similar structural features and biological activity.

Uniqueness: CCRIS 779 is unique due to its specific arrangement of hydroxyl and epoxy groups, which influence its reactivity and interaction with biological molecules. Its study provides distinct insights into the structure-activity relationships of PAHs and their derivatives .

Properties

CAS No.

63038-82-4

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

(4S,6R,7S,8R)-5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol

InChI

InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1

InChI Key

QMVDCUCAPJTHNE-VSZNYVQBSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]5[C@H](O5)[C@H]([C@@H]4O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O

Origin of Product

United States

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